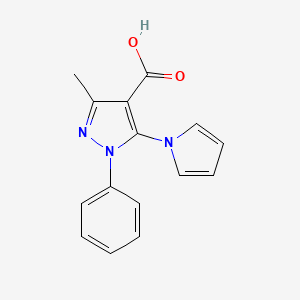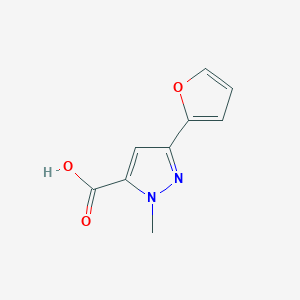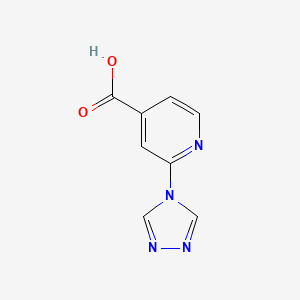
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, also known as MPPPCA, is a heterocyclic compound with a wide range of applications in scientific research. It is a member of the pyrazole family, a class of compounds known for their stability and wide range of uses. MPPPCA has been used in a variety of experiments, ranging from organic synthesis to enzyme research.
Scientific Research Applications
Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its structural similarity to pyrazole derivatives, which are known for their biological activities . It could be explored for the development of new therapeutic agents, particularly as a scaffold for creating molecules with specific pharmacological properties.
Agriculture
In agriculture, such compounds can be investigated for their role as growth regulators or pesticides . Their ability to interact with various biological pathways in plants could lead to the development of novel agrochemicals aimed at improving crop yield and resistance to pests.
Material Science
The unique crystal structure and molecular interactions of this compound suggest potential applications in material science . It could be used in the design of new materials with specific optical or electronic properties, contributing to advancements in fields like organic electronics or photonics.
Environmental Science
Derivatives of this compound may be utilized in environmental science as sensors or indicators due to their chemical reactivity and structural features . They could help in detecting environmental pollutants or changes in conditions, aiding in environmental monitoring and protection efforts.
Biochemistry
In biochemistry, the compound’s ability to form dimers and associate into sheets could be significant in studying protein-ligand interactions or in the design of biomimetic materials . Its interactions with other molecules could provide insights into cellular processes and lead to the development of biochemical tools.
Pharmacology
The compound’s structure is conducive to modification, making it a valuable candidate for drug design and discovery in pharmacology . It could be the basis for synthesizing new compounds with potential activity against various diseases, contributing to the expansion of pharmacological treatments.
properties
IUPAC Name |
3-methyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-13(15(19)20)14(17-9-5-6-10-17)18(16-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEADDCDQHQMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)N2C=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1311464.png)
![N-[4-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1311467.png)
![N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1311469.png)

![N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine](/img/structure/B1311471.png)



![Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1311483.png)
![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1311486.png)



